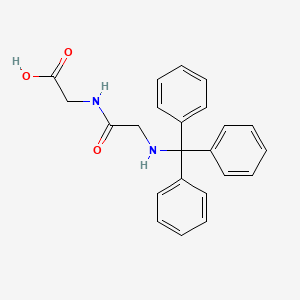
N-(Triphenylmethyl)glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Triphenylmethyl)glycylglycine, also known as N-Tritylglycine, is a derivative of glycylglycine where the amino group is protected by a triphenylmethyl (trityl) group. This compound is of interest due to its applications in peptide synthesis and as a protective group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Triphenylmethyl)glycylglycine can be synthesized through the reaction of glycylglycine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trityl group protecting the amino group of glycylglycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Triphenylmethyl)glycylglycine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Peptide Bond Formation: It is commonly used in peptide synthesis, where the trityl group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the trityl group.
Pyridine: Acts as a base in the initial synthesis of this compound.
Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.
Major Products Formed
Deprotected Glycylglycine: Formed after removal of the trityl group.
Peptide Chains: Formed during peptide synthesis when this compound is used as a building block.
Applications De Recherche Scientifique
N-(Triphenylmethyl)glycylglycine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.
Organic Synthesis: Acts as a protective group for amino groups in various organic synthesis reactions.
Biological Studies: Used in studies involving protein interactions and enzyme mechanisms.
Mécanisme D'action
The primary mechanism of action of N-(Triphenylmethyl)glycylglycine involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and other organic reactions. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Triphenylmethyl)glycine: Similar in structure but lacks the additional glycine residue.
N-(Triphenylmethyl)alanine: Another trityl-protected amino acid derivative.
N-(Triphenylmethyl)serine: Contains a hydroxyl group in addition to the trityl-protected amino group.
Uniqueness
N-(Triphenylmethyl)glycylglycine is unique due to its dual protection of both the amino and carboxyl groups, making it particularly useful in peptide synthesis. The presence of the trityl group provides steric hindrance, which can be advantageous in selective reactions .
Propriétés
Numéro CAS |
5893-07-2 |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[[2-(tritylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H22N2O3/c26-21(24-17-22(27)28)16-25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,25H,16-17H2,(H,24,26)(H,27,28) |
Clé InChI |
UMAMUAHGYMAHSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



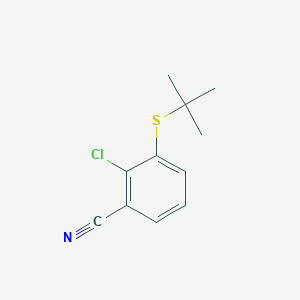
![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)
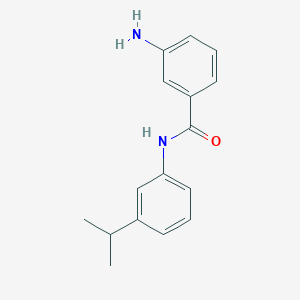




![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
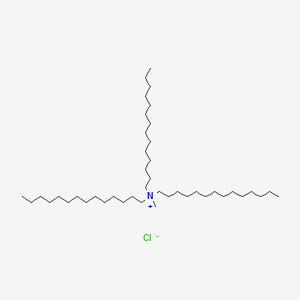
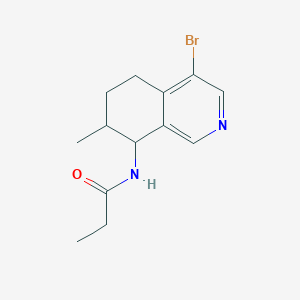
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)

